molecular formula C₂₇H₃₆N₂O₅ B1144993 Repaglinide N-Oxide CAS No. 121167-81-5

Repaglinide N-Oxide

Numéro de catalogue B1144993
Numéro CAS: 121167-81-5
Poids moléculaire: 468.59
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Repaglinide is a carbamoylmethyl benzoic acid derivative and represents a new class of oral antidiabetic agents designed to normalize postprandial glucose levels in type 2 diabetes mellitus patients. Unlike sulphonylureas, repaglinide stimulates insulin release from pancreatic beta-cells with a distinct structure, binding profile, and excretion mode (Culy & Jarvis, 2012).

Synthesis Analysis

Repaglinide synthesis involves multiple steps starting from different precursors such as 4-ethoxycarbonyl-3-ethoxyphenylacetic acid or 2-fluorobenzaldehyde. These precursors undergo various reactions, including Grignard reaction, oxidation, and hydrolysis, with overall yields ranging from about 9.5% to 74% based on the initial compounds used. The methods involve reactions with p-toluenesulfonyl chloride, piperidine, and NaBH4 among others, highlighting the complexity and variability in repaglinide synthesis methods (Wu Zonghao, 2012); (Wang Li-quan, 2008); (Zhao We, 2014).

Molecular Structure Analysis

The chemical structure and configuration of repaglinide have been determined using various analytical techniques such as IR, UV, NMR, MS, and HPLC-MS. These analyses confirm the structure of repaglinide as corresponding to the S-(+)-isomer, with detailed spectroscopic data supporting its configuration (Li Yu, 2004).

Chemical Reactions and Properties

Repaglinide undergoes specific chemical reactions, including electrochemical oxidation, which can be characterized at various pH levels. These reactions are essential for understanding its interaction with biological systems and its mechanism of action as an antidiabetic drug. Studies also explore the formation of novel repaglinide complexes with metals like manganese(II), iron(III), copper(II), and zinc(II), indicating its potential for diverse chemical interactions and applications beyond its primary use (El-ries et al., 2008); (Sadaoui-Kacel et al., 2016).

Physical Properties Analysis

The conformation of repaglinide is solvent-dependent, with studies showing different structures in chloroform and dimethyl sulfoxide. This highlights the importance of solvent interactions in the analysis of repaglinide's physical properties and its behavior in different environments (Chashmniam & Tafazzoli, 2017).

Applications De Recherche Scientifique

Pharmacological Properties and Clinical Efficacy

Repaglinide, a carbamoylbenzoic acid derivative, is chemically related to the meglitinide class of insulin secretagogues. It is distinguished by its rapid-acting insulin secretion, targeting early-phase insulin release to lower postprandial glucose levels. This mechanism is crucial for reducing long-term cardiovascular complications associated with diabetes mellitus. Repaglinide's distinct binding site on the β-cell membrane differs from that of sulfonylureas, offering greater insulinotropic effects. Clinical trials up to 52 weeks have demonstrated its effectiveness in glycaemic control in type 2 diabetes patients, including those with renal impairment or elderly patients. As monotherapy or in combination with other antihyperglycaemic drugs, repaglinide matches or surpasses the efficacy of other oral antihyperglycaemic agents with a similar tolerability profile (Scott, 2012).

Insulin Secretion Mechanism

Repaglinide operates by binding to a specific site on the plasma membrane of β-cells, leading to the closing of ATP-sensitive potassium channels. This action causes β-cell depolarization and the opening of voltage-sensitive calcium channels, allowing an influx of calcium ions that stimulate insulin release. Its insulinotropic effect does not depend on its ionophoretic capacity, nor does it trigger insulin release in the absence of exogenous glucose. The rapid increase in plasma insulin levels observed with repaglinide outperforms that of other sulfonylureas like glibenclamide or glimepiride in animal models (Malaisse, 1999).

Drug-Drug and Food-Drug Interactions

The review on drug-drug and food-drug interactions with repaglinide and nateglinide indicates their rising use in type 2 diabetes treatment. These agents, known for better postprandial hyperglycaemia control and a more favorable safety profile, especially in renal failure patients, are subject to pharmacokinetic interactions due to metabolism via cytochrome P450 enzymes. Repaglinide, in particular, shows interaction with a wide range of substances, impacting its plasma levels and, consequently, its glycaemic control effectiveness (Scheen, 2007).

Mécanisme D'action

Target of Action

Repaglinide N-Oxide, a derivative of Repaglinide, primarily targets the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that facilitates the uptake of glucose into cells .

Mode of Action

Repaglinide N-Oxide interacts with its primary targets, the pancreatic β cells, by binding to specific receptors on the cell membrane . This binding stimulates the release of insulin, thereby inducing an early insulin response to meals and decreasing postprandial blood glucose levels . The action of Repaglinide N-Oxide is dependent on the presence of glucose, meaning it has little effect on insulin levels between meals and overnight .

Biochemical Pathways

The action of Repaglinide N-Oxide affects several biochemical pathways. It blocks ATP-dependent potassium channels, leading to the depolarization of the cell membrane and facilitating calcium entry through calcium channels . The increased intracellular calcium stimulates insulin release from the pancreatic beta cells .

Pharmacokinetics

Repaglinide is extensively metabolized in the liver and excreted in bile . Approximately 90% of a single orally administered dose is eliminated in feces and 8% in urine . These ADME properties impact the bioavailability of Repaglinide N-Oxide, influencing its effectiveness in controlling blood glucose levels.

Result of Action

The molecular and cellular effects of Repaglinide N-Oxide’s action include the stimulation of insulin release from β-islet cells of the pancreas . This results in a decrease in postprandial blood glucose levels, contributing to improved glycemic control in individuals with type 2 diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Repaglinide N-Oxide. For instance, genetic variations in certain genes, such as KCNQ1, can influence the response to Repaglinide . Additionally, the presence of other medications or substances in the body can potentially interact with Repaglinide N-Oxide, affecting its action .

Safety and Hazards

Repaglinide is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children. It is harmful to aquatic life with long-lasting effects .

Orientations Futures

Nanotechnology has been applied to improve the physicochemical properties of Repaglinide. For instance, Repaglinide nanoemulsion has been developed for faster drug delivery .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Repaglinide N-Oxide involves the oxidation of Repaglinide using a suitable oxidizing agent.", "Starting Materials": [ "Repaglinide", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid, etc.)", "Solvent (e.g. acetonitrile, dichloromethane, etc.)", "Catalyst (e.g. sodium tungstate, sodium molybdate, etc.)" ], "Reaction": [ "Dissolve Repaglinide in a suitable solvent.", "Add the oxidizing agent and catalyst to the solution.", "Stir the mixture at a suitable temperature and for a suitable time to allow for oxidation of Repaglinide to Repaglinide N-Oxide.", "Isolate the product by filtration or extraction.", "Purify the product by recrystallization or chromatography." ] }

Numéro CAS

121167-81-5

Nom du produit

Repaglinide N-Oxide

Formule moléculaire

C₂₇H₃₆N₂O₅

Poids moléculaire

468.59

Synonymes

2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-oxido-1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid;  2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid N-Oxide_x000B_

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.